Lipophilicity (XLogP3) of Boc-nPrGly-OH Occupies a Distinct Intermediate Position Between Boc-Sar-OH and Boc-N-BnGly-OH
The computed lipophilicity of Boc-N-propylglycine (XLogP3 = 1.6) occupies a distinct intermediate position within the homologous series of N-Boc-N-alkyl glycines. This value is 0.9 log units higher than Boc-N-methylglycine (Boc-Sar-OH, XLogP3 = 0.7) and 0.5 log units higher than Boc-N-ethylglycine (XLogP3 = 1.1), yet 0.6 log units lower than Boc-N-benzylglycine (XLogP3 = 2.2) [1]. The incremental increase of approximately 0.4–0.5 log units per methylene unit in the linear alkyl series (methyl → ethyl → propyl) is consistent with the known contribution of aliphatic carbons to log P, and the propargyl analog (XLogP3 = 0.8) deviates downward due to the polarizable triple bond [2]. This graduated lipophilicity enables rational tuning of peptoid hydrophobicity without altering the protecting group strategy.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem CID 12136629) |
| Comparator Or Baseline | Boc-N-methylglycine XLogP3 = 0.7; Boc-N-ethylglycine XLogP3 = 1.1; Boc-N-propargylglycine XLogP3 = 0.8; Boc-N-benzylglycine XLogP3 = 2.2 (all PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.9 vs methyl; +0.5 vs ethyl; +0.8 vs propargyl; −0.6 vs benzyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); consistent across all comparators |
Why This Matters
Procurement of the specific N-propyl variant is essential when a peptoid sequence requires intermediate hydrophobicity; substituting the methyl or ethyl analog would reduce log P by 0.5–0.9 units, potentially altering folding, solubility, or target binding.
- [1] PubChem Compound Summaries: CID 83692 (Boc-N-methylglycine, XLogP3 0.7), CID 12991451 (Boc-N-ethylglycine, XLogP3 1.1), CID 12136629 (Boc-N-propylglycine, XLogP3 1.6), CID 10515816 (Boc-N-benzylglycine, XLogP3 2.2). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 10262630: 2-{[(Tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetic acid, XLogP3 0.8. View Source
